molecular formula C16H28O B8120503 8-Cyclohexadecen-1-one

8-Cyclohexadecen-1-one

Cat. No.: B8120503
M. Wt: 236.39 g/mol
InChI Key: ZGEHHVDYDNXYMW-UPHRSURJSA-N
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Description

8-Cyclohexadecen-1-one is an organic compound with a molecular formula of C₁₆H₂₈O. It is a cyclic ketone with a double bond in the trans configuration. This compound is known for its distinctive odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclohexadecen-1-one typically involves the cyclization of long-chain alkenes. One common method is the intramolecular aldol condensation of a suitable precursor. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclohexadecenone precursors. This process involves the use of metal catalysts, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Cyclohexadecen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X₂).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

8-Cyclohexadecen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is widely used in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 8-Cyclohexadecen-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its interaction with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadecanone: A saturated analog of 8-Cyclohexadecen-1-one.

    Cyclohexadecen-1-ol: The alcohol derivative of this compound.

    Cyclohexadecen-1-al: The aldehyde derivative of this compound.

Uniqueness

This compound is unique due to its trans double bond configuration, which imparts distinct chemical and physical properties compared to its saturated or cis-configured analogs. This configuration influences its reactivity and interaction with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

(8Z)-cyclohexadec-8-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHHVDYDNXYMW-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCCCCCCC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C=C\CCCCCCC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 8-Cyclohexadecen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3100-36-5
Record name 8-Cyclohexadecen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name A mixture of cis- and trans-cyclohexadec-8-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Cyclohexadecen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

11.8 g of 1,2-epoxy-cyclohexadec-9-ene, 5 ml of N,N'-dimethyl ethylene urea and 0.5 g of sodium iodide were stirred at 200° C. for 6 hours. The result was 81% yield of cyclohexadec-8-en-1-one.
Name
1,2-epoxy-cyclohexadec-9-ene
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-dimethyl ethylene urea
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
cyclohexadec-8-en-1-one
Yield
81%

Synthesis routes and methods II

Procedure details

7-Cyclohexadecen-1-one can be advantageously prepared from the known 1,8-cyclo-hexadecanedione by partial reduction and subsequent acid dehydration (a mixture of 7-cyclohexadecen-1-one and 8-cyclohexadecen-1-one is obtained). 8-Cyclohexadecen-1-one can be similarly obtained from the known 1,9-cyclohexadecanedione. A mixture of 1,8/1,9-cyclohexadecanediones can also be used and this is advantageous particularly for the preparation of the (E,Z)-7,8-cyclohexaden-1-one mixture. 1,8/1,9-cyclohexadecanediones are known for example from J. Org. Chem. 1968, 33, 4541 and U.S. Pat. No. 3,935,270.
Name
7-Cyclohexadecen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-cyclohexadecen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-cyclohexadecen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.